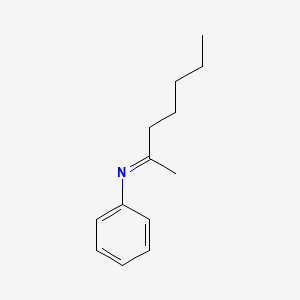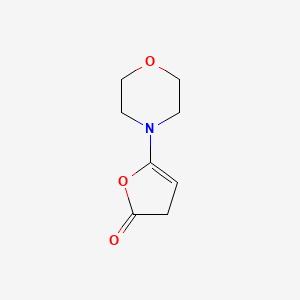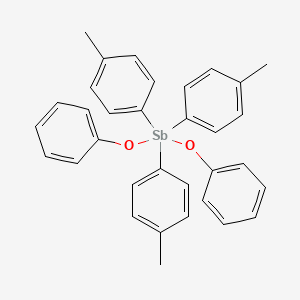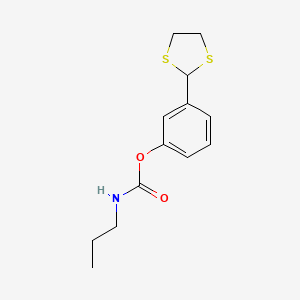
Benzenamine, N-(1-methylhexylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(1-methylhexylidene)-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to an amine group, with an additional substituent, 1-methylhexylidene, attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1-methylhexylidene)- typically involves the reaction of benzenamine (aniline) with an aldehyde or ketone containing the 1-methylhexylidene group. This reaction is a type of Schiff base formation, where the amine reacts with the carbonyl compound to form an imine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of Benzenamine, N-(1-methylhexylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and reaction rates. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, N-(1-methylhexylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted benzenamines.
Scientific Research Applications
Benzenamine, N-(1-methylhexylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, N-(1-methylhexylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic species. The benzene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- Benzenamine, N-(1-methylethyl)-
- Benzenamine, N-(1-methylpropyl)-
- Benzenamine, N-(1-methylbutyl)-
Comparison: Benzenamine, N-(1-methylhexylidene)- is unique due to the length and branching of its alkyl substituent. This structural difference can influence its reactivity, solubility, and interactions with other molecules. Compared to shorter alkyl-substituted benzenamines, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Properties
CAS No. |
61285-49-2 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-phenylheptan-2-imine |
InChI |
InChI=1S/C13H19N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h5,7-8,10-11H,3-4,6,9H2,1-2H3 |
InChI Key |
KAJLKYAQLFWRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=NC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[b]thiophene, 2,3-dihydro-3-methyl-5-nitro-, 1,1-dioxide](/img/structure/B14575897.png)
![Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate](/img/structure/B14575898.png)
![1-([1,1'-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one](/img/structure/B14575904.png)





![9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14575936.png)

![1,1'-{[4-(Methoxymethyl)phenyl]methylene}dipiperidine](/img/structure/B14575972.png)

